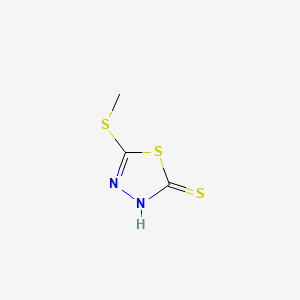

5-Methylthio-1,3,4-thiadiazole-2-thiol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-methylsulfanyl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S3/c1-7-3-5-4-2(6)8-3/h1H3,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWGYKRJMYXYND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064181 | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6264-40-0 | |

| Record name | 5-Methylthio-1,3,4-thiadiazole-2-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6264-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006264400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 5-Methylthio-1,3,4-thiadiazole-2-thiol: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylthio-1,3,4-thiadiazole-2-thiol is a versatile heterocyclic compound with significant potential in medicinal chemistry and agrochemical development. This technical guide provides a comprehensive overview of its fundamental properties, including its chemical structure, physicochemical characteristics, and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of its reactivity and tautomeric nature. Furthermore, this document summarizes the known biological activities of this compound and its derivatives, with a focus on its role as an antimicrobial and anti-inflammatory agent. Visual diagrams are provided to illustrate key concepts such as tautomerism, synthetic pathways, and its proposed mechanism of antifungal action.

Core Properties

This compound is a yellow or white to off-white solid.[1] It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic ring containing two nitrogen atoms and a sulfur atom. The presence of both a methylthio (-SCH3) and a thiol (-SH) group contributes to its unique chemical reactivity and biological activity.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C3H4N2S3 | [1] |

| Molecular Weight | 164.28 g/mol | [1] |

| CAS Number | 6264-40-0 | [1] |

| Melting Point | 136 - 141 °C | [1] |

| Appearance | Yellow or white to off-white solid | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | Store at 0 - 8 °C | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The available data from various techniques are presented below.

| Spectroscopic Technique | Key Data |

| ¹H NMR (DMSO-d6) | Signals corresponding to the methyl protons and the thiol proton. |

| ¹³C NMR (DMSO-d6) | Signals for the methyl carbon and the two carbons of the thiadiazole ring. |

| Infrared (IR) | Characteristic absorption bands for N-H, C=S, and C-S stretching vibrations, confirming the thione tautomeric form in the solid state. |

| Raman | Spectral data complementing the IR analysis for vibrational mode assignments. |

| Mass Spectrometry (MS) | Molecular ion peak confirming the molecular weight of the compound. |

Tautomerism

This compound can exist in two tautomeric forms: the thiol form and the thione form. Experimental and computational studies have shown that the thione form is the predominant tautomer in both the solid state and in DMSO solution.[2] This is an important consideration for its reactivity and biological interactions.

Caption: Thiol-thione tautomerism of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols involves the cyclization of dithiocarbazates. The following is a representative protocol based on established literature procedures.[3]

Materials:

-

Hydrazine hydrate

-

Carbon disulfide (CS2)

-

Potassium hydroxide (KOH)

-

Methyl iodide (CH3I)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Formation of Potassium Dithiocarbazate: In a flask cooled in an ice bath, dissolve potassium hydroxide in ethanol. To this solution, add hydrazine hydrate dropwise with stirring. After the addition is complete, add carbon disulfide dropwise while maintaining the low temperature. Stir the reaction mixture for several hours to allow for the formation of the potassium dithiocarbazate salt.

-

Methylation: To the suspension of the potassium dithiocarbazate, add methyl iodide dropwise. Allow the reaction to stir at room temperature overnight.

-

Cyclization: The intermediate is then cyclized to form the 1,3,4-thiadiazole ring. This can be achieved by heating the reaction mixture under reflux.

-

Acidification and Isolation: After cooling, the reaction mixture is acidified with dilute hydrochloric acid. The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Caption: General workflow for the synthesis of this compound.

Characterization

The synthesized compound should be characterized to confirm its identity and purity using the spectroscopic methods outlined in Section 1.2. The melting point should also be determined and compared to the literature value.

Reactivity

The reactivity of this compound is primarily centered around the nucleophilic thiol group and the thiadiazole ring. The thiol group can be readily alkylated, acylated, and can participate in other reactions typical of thiols. This reactivity makes it a valuable building block for the synthesis of a wide range of derivatives with diverse biological activities. The thiadiazole ring itself can also undergo various chemical transformations.

Caption: General reactivity of the thiol group in this compound.

Biological Activities and Applications

This compound and its derivatives have garnered significant interest due to their broad spectrum of biological activities.

Antimicrobial and Antifungal Activity

This class of compounds has demonstrated potent activity against various bacterial and fungal pathogens.[1][4] The 1,3,4-thiadiazole scaffold is a key feature in many antimicrobial agents.[5] One study on a related 1,3,4-thiadiazole derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, revealed potent antifungal activity against various Candida species, with MIC100 values ranging from 8 to 96 μg/ml.[6][7]

The proposed mechanism of antifungal action involves the disruption of cell wall biogenesis.[6][7] This leads to an inability of the fungal cells to maintain their shape, increased cell size, and ultimately cell lysis due to internal turgor pressure.[6][7]

Caption: Proposed logical workflow for the antifungal mechanism of action.

Anti-inflammatory Activity

Derivatives of 1,3,4-thiadiazole have also been investigated for their anti-inflammatory properties.[4] For instance, certain adamantyl-substituted 1,3,4-thiadiazole derivatives have shown significant in vivo anti-inflammatory activity in carrageenan-induced paw edema models in rats.[4]

Other Applications

Beyond its therapeutic potential, this compound is utilized in various other fields:

-

Agrochemicals: It serves as a potent fungicide for crop protection.[1]

-

Material Science: It is used in the formulation of specialty coatings and polymers.

-

Analytical Chemistry: It can be employed as a reagent for the detection of metal ions.

Conclusion

This compound is a heterocyclic compound with a rich chemical profile and a wide array of potential applications. Its straightforward synthesis, versatile reactivity, and significant biological activities make it a molecule of great interest for researchers in drug discovery, agrochemical development, and materials science. Further investigation into its specific molecular targets and mechanisms of action will undoubtedly unlock its full potential in these fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. connectjournals.com [connectjournals.com]

- 4. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 5-Methylthio-1,3,4-thiadiazole-2-thiol from Thiosemicarbazide

Executive Summary: This document provides a comprehensive technical guide for the synthesis of 5-Methylthio-1,3,4-thiadiazole-2-thiol, a heterocyclic compound with significant applications in agrochemicals and medicinal chemistry. The synthesis originates from the readily available starting material, thiosemicarbazide. The described synthetic pathway is a multi-step process involving the initial cyclization of thiosemicarbazide to form a key intermediate, 5-amino-1,3,4-thiadiazole-2-thiol, followed by a diazotization and substitution to yield the final product. This guide furnishes detailed experimental protocols, presents all quantitative data in structured tables, and includes visual diagrams generated using Graphviz to illustrate the reaction pathway and experimental workflow, making it a valuable resource for researchers and professionals in chemical synthesis and drug development.

Introduction

The 1,3,4-thiadiazole ring is a prominent scaffold in a multitude of compounds with remarkable biological activities, including antimicrobial, anticancer, antiepileptic, and anti-inflammatory properties.[1] Furthermore, sulfur-containing heterocycles are crucial in materials science and coordination chemistry.[1][2] this compound, the target of this guide, is a versatile derivative known for its applications in agrochemicals as a fungicide and herbicide.[3] It also serves as a valuable building block in the development of novel pharmaceuticals.[3] This guide outlines a robust synthetic route starting from thiosemicarbazide, a common and cost-effective precursor for 1,3,4-thiadiazole systems.[4][5]

Overall Synthesis Pathway

The synthesis of this compound from thiosemicarbazide is proposed to proceed via a two-stage process. The first stage involves the cyclization of thiosemicarbazide with carbon disulfide to form the stable intermediate, 5-amino-1,3,4-thiadiazole-2-thiol. The second stage involves the chemical modification of the 5-amino group to the desired 5-methylthio group via a diazotization-substitution sequence.

Experimental Protocols

Part 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

This initial step involves the reaction of thiosemicarbazide with carbon disulfide in a basic medium to induce cyclization.[2][6]

Methodology:

-

To a suspension of thiosemicarbazide (0.1 mol) in absolute ethanol (150 mL) in a round-bottom flask, anhydrous sodium carbonate (0.1 mol) is added.

-

The mixture is cooled in an ice bath, and carbon disulfide (0.12 mol) is added dropwise with continuous stirring over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is refluxed with stirring for 8-10 hours.

-

The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

After completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting solid is dissolved in a minimum amount of warm water and filtered to remove any insoluble impurities.

-

The filtrate is then acidified with dilute hydrochloric acid to a pH of 5-6, leading to the precipitation of the product.

-

The precipitate is filtered, washed thoroughly with cold water, and dried under vacuum.

-

Recrystallization from an ethanol-water mixture yields the purified 5-amino-1,3,4-thiadiazole-2-thiol.

Part 2: Synthesis of this compound

This stage converts the amino group of the intermediate into a methylthio group. This is achieved through the formation of a diazonium salt, followed by its reaction with a methylthiolate nucleophile.

Methodology:

-

Diazotization: 5-Amino-1,3,4-thiadiazole-2-thiol (0.05 mol) is dissolved in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL). The solution is cooled to 0-5 °C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite (0.055 mol in 15 mL of water) is added dropwise to the thiadiazole solution, keeping the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Substitution: In a separate flask, sodium methyl mercaptide (CH₃SNa) is prepared by reacting methyl mercaptan with sodium hydroxide in an appropriate solvent, or a commercially available solution is used (0.06 mol). This solution is also cooled to 0-5 °C.

-

The cold diazonium salt solution is added slowly to the stirred sodium methyl mercaptide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 2-3 hours.

-

The resulting mixture is then acidified with dilute hydrochloric acid, which will precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

Purification can be achieved by column chromatography or recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Data Presentation

The following tables summarize the key quantitative data for the intermediate and final products.

Table 1: Physicochemical and Spectroscopic Data for 5-Amino-1,3,4-thiadiazole-2-thiol

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃N₃S₂ | [7] |

| Molecular Weight | 133.19 g/mol | [7] |

| Melting Point | 238-240 °C (decomposes) | [6] |

| Appearance | White to pale yellow crystalline solid | [6] |

| FT-IR (cm⁻¹) | ||

| N-H stretch (amine) | 3300-3100 | [8] |

| C=N stretch | ~1620 | [8] |

| C-S stretch | 1396, 1273 | [8] |

| ¹H NMR (DMSO-d₆, δ ppm) | ||

| NH₂ | ~7.28 (s, 2H) | [7] |

| SH/NH (thione tautomer) | ~10.9 (s, 1H) | [9] |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄N₂S₃ | |

| Molecular Weight | 164.27 g/mol | |

| Melting Point | 138-141 °C | |

| Appearance | Crystalline solid | |

| ¹H NMR (DMSO-d₆, δ ppm) | ||

| S-CH₃ | ~2.7 (s, 3H) | [1][10] |

| SH/NH (thione tautomer) | Broad singlet, variable position | [10] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ||

| S-CH₃ | ~15.6 | [1] |

| C2 (Thiadiazole) | ~165 | [1] |

| C5 (Thiadiazole) | ~164 | [1] |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification process.

Conclusion

This guide details a feasible and structured synthetic route for producing this compound from thiosemicarbazide. By following the outlined experimental protocols for the formation of the 5-amino-1,3,4-thiadiazole-2-thiol intermediate and its subsequent conversion, researchers can reliably synthesize the target compound. The provided data tables and workflow diagrams serve as practical tools for execution and monitoring of the synthesis. This pathway leverages common laboratory reagents and techniques, making it an accessible method for academic and industrial researchers focused on the development of novel heterocyclic compounds.

References

- 1. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles [mdpi.com]

- 2. connectjournals.com [connectjournals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 5. bu.edu.eg [bu.edu.eg]

- 6. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]

- 7. researchgate.net [researchgate.net]

- 8. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 5-(Methylthio)-1,3,4-thiadiazole-2-thiol (CAS 6264-40-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 6264-40-0. The document focuses on its chemical identity, structure, and its role as a scaffold in medicinal chemistry and agrochemical research. While direct biological data for this specific compound is limited in publicly available literature, this guide summarizes the known information and the broader context of 1,3,4-thiadiazole derivatives in drug discovery and development.

Chemical Identity and Structure

The compound identified by CAS number 6264-40-0 is known by the IUPAC name 5-(Methylthio)-1,3,4-thiadiazole-2-thiol.

Synonyms: 2-Mercapto-5-methylthio-1,3,4-thiadiazole[1]

Chemical Structure

Image Source: Sigma-Aldrich

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₄N₂S₃ | |

| Molecular Weight | 164.27 g/mol | |

| Appearance | Yellow or white to off-white solid | [1] |

| Melting Point | 136 - 141 °C | [1] |

Biological and Medicinal Context

While specific experimental data on the biological activity of 5-(Methylthio)-1,3,4-thiadiazole-2-thiol is not extensively available in peer-reviewed literature, the 1,3,4-thiadiazole scaffold is a well-established pharmacophore in drug discovery. This compound serves as a key building block in the synthesis of novel therapeutic agents and agrochemicals.[1]

Derivatives of the 1,3,4-thiadiazole ring system have been reported to exhibit a wide range of biological activities, including:

-

Antimicrobial Activity: The 1,3,4-thiadiazole nucleus is a common feature in compounds developed for their antibacterial and antifungal properties.

-

Anti-inflammatory Activity: Various derivatives have been synthesized and evaluated for their potential to modulate inflammatory pathways.

-

Anticancer Activity: The thiadiazole ring is present in a number of compounds investigated for their cytotoxic effects on cancer cell lines.

It is important to note that the biological activities are of derivatives and not of the specific compound 6264-40-0 itself. This compound is primarily used as a starting material for the synthesis of these more complex, biologically active molecules.[1]

Experimental Data (Analogues and Derivatives)

As there is a lack of specific quantitative biological data for 5-(Methylthio)-1,3,4-thiadiazole-2-thiol, this section presents a summary of findings for structurally related 1,3,4-thiadiazole derivatives to provide context for potential research directions.

| Compound Class | Biological Activity | Key Findings |

| Substituted 1,3,4-thiadiazole-2-thiols | Antioxidant | Certain derivatives have shown significant radical scavenging potential in DPPH and ABTS assays. |

| N-substituted piperazinyl quinolones with 1,3,4-thiadiazole moiety | Antibacterial | Some derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. |

| Carboxamide derivatives of 1,3,4-thiadiazole | Anti-inflammatory, Antibacterial | Showed significant inhibition of protein denaturation and antibacterial activity against various pathogenic strains. |

Disclaimer: The data presented above is for structurally related compounds and should not be directly attributed to CAS 6264-40-0. It is provided for illustrative purposes to highlight the potential of the 1,3,4-thiadiazole scaffold.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 5-(Methylthio)-1,3,4-thiadiazole-2-thiol are not available. However, for researchers interested in exploring the potential of this compound or its derivatives, standard assays for antimicrobial and anti-inflammatory activity would be appropriate starting points.

General Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

-

Compound Preparation: The test compound is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: The standardized microbial suspension is added to each well of the microtiter plate.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

-

Reaction Mixture: A reaction mixture containing the test compound at various concentrations, bovine serum albumin (BSA), and phosphate-buffered saline (PBS) is prepared.

-

Incubation: The mixture is incubated at a physiological temperature (e.g., 37°C) for a set period, followed by heating to induce denaturation (e.g., 72°C).

-

Measurement: The turbidity of the samples is measured spectrophotometrically.

-

Calculation: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound.

Logical Workflow for Synthesis and Screening

The following diagram illustrates a general workflow for the synthesis of derivatives from a starting material like 5-(Methylthio)-1,3,4-thiadiazole-2-thiol and their subsequent biological screening.

Caption: A logical workflow for the synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives.

Conclusion

5-(Methylthio)-1,3,4-thiadiazole-2-thiol (CAS 6264-40-0) is a valuable chemical intermediate with a well-defined structure. While direct biological data for this specific compound is scarce, its utility as a scaffold for generating a diverse range of biologically active molecules is evident from the broader scientific literature on 1,3,4-thiadiazole derivatives. For researchers in drug discovery and agrochemical development, this compound represents a promising starting point for the synthesis of novel agents with potential antimicrobial and anti-inflammatory properties. Further research is warranted to explore the intrinsic biological activities of this compound and to fully exploit its potential in various applications.

References

Spectroscopic Analysis of 5-Methylthio-1,3,4-thiadiazole-2-thiol: A Technical Guide

Introduction

5-Methylthio-1,3,4-thiadiazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile biological activities. A thorough understanding of its structural features is paramount for its application and derivatization. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

The following tables summarize the expected spectroscopic data for this compound. It is important to note that while the general regions for the signals are based on known chemical principles and data for analogous structures, the precise, experimentally verified quantitative data for this specific molecule is not publicly available in the searched literature. The presented data should therefore be considered as a predictive guide.

Table 1: FT-IR Spectroscopic Data (Solid State)

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3000-2800 | C-H stretch | S-CH₃ | Weak to Medium |

| ~2600-2550 | S-H stretch | Thiol (SH) | Weak (often broad) |

| ~1600-1500 | C=N stretch | Thiadiazole ring | Medium to Strong |

| ~1450-1350 | C-H bend | S-CH₃ | Medium |

| ~1300-1100 | C-N stretch | Thiadiazole ring | Medium to Strong |

| ~700-600 | C-S stretch | Thiadiazole ring, S-CH₃, C-SH | Medium |

Table 2: NMR Spectroscopic Data (Solvent: DMSO-d₆)

¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.7 | Singlet | 3H | S-CH₃ |

| ~14.0 | Broad Singlet | 1H | SH / NH (tautomer dependent) |

¹³C NMR

| Chemical Shift (δ, ppm) | Assignment |

| ~15.0 | S-CH₃ |

| ~165.0 | C5 (carbon attached to S-CH₃) |

| ~185.0 | C2 (carbon in C=S or C-SH) |

Thiol-Thione Tautomerism

This compound can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms can be influenced by the solvent and the physical state (solid or solution). Spectroscopic techniques are crucial for identifying the predominant tautomer.

In the solid state, the thione form is often favored. The presence of a broad N-H stretching band in the FT-IR spectrum (around 3100 cm⁻¹) and the absence of a distinct S-H band would support the thione structure. In solution, the equilibrium can shift, and NMR spectroscopy is particularly useful for its characterization.

Experimental Protocols

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of a solid sample of this compound.

-

Method 1: Thin Solid Film

-

Sample Preparation: Dissolve a small amount (1-2 mg) of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.

-

Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the salt plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean, empty salt plate should be acquired beforehand and automatically subtracted from the sample spectrum.

-

-

Method 2: KBr Pellet

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum should be run with an empty pellet holder or a blank KBr pellet.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

-

Sample Homogenization: Cap the NMR tube and gently agitate or vortex it to ensure the sample is completely dissolved and the solution is homogeneous.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. The chemical shifts should be referenced to the residual solvent peak of DMSO-d₅ at δ 2.50 ppm.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. The chemical shifts should be referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound by FT-IR and NMR provides critical insights into its molecular structure and tautomeric behavior. FT-IR is instrumental in identifying the key functional groups and confirming the presence of either the thiol or thione form, particularly in the solid state. NMR spectroscopy, especially in a polar aprotic solvent like DMSO-d₆, is invaluable for elucidating the precise proton and carbon environments and investigating the tautomeric equilibrium in solution. The combined application of these techniques, following the detailed protocols provided, enables a comprehensive characterization of this important heterocyclic compound, which is essential for its further development and application in the pharmaceutical sciences.

Navigating the Physicochemical Landscape of 5-Methylthio-1,3,4-thiadiazole-2-thiol: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 5-Methylthio-1,3,4-thiadiazole-2-thiol (MTT), a versatile heterocyclic compound with significant applications in the agrochemical and pharmaceutical sectors.[1] Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data and outlines robust experimental protocols for the comprehensive physicochemical characterization of MTT.

Executive Summary

This compound is a potent building block in the synthesis of bioactive molecules, recognized for its fungicidal and antimicrobial properties.[1] Its utility in research and development is significantly influenced by its solubility in various solvent systems and its stability under diverse environmental conditions. This guide provides a foundational understanding of these parameters, offering detailed methodologies to empower researchers to generate precise and reliable data tailored to their specific applications. While extensive quantitative data is not publicly available, this guide presents a framework for its systematic determination.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. The compound is a solid at room temperature, typically appearing as a yellow or white to off-white substance.[1] It is known to be stable under normal storage conditions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₄N₂S₃ | [1] |

| Molecular Weight | 164.27 g/mol | [2] |

| CAS Number | 6264-40-0 | [2] |

| Appearance | Yellow or white to off-white solid | [1] |

| Melting Point | 138-141 °C | [2] |

| Purity | ≥ 98% | [2] |

| Storage Conditions | 0 - 8 °C | [1] |

Solubility Profile

While specific quantitative solubility data for this compound in a range of solvents is not extensively published, its molecular structure provides insights into its likely solubility characteristics. The presence of the polar thiadiazole ring and the thiol group suggests potential solubility in polar solvents, while the methylthio group adds some nonpolar character. For a structurally related compound, 2-Amino-5-methylthio-1,3,4-thiadiazole, compatibility with polar solvents like water and organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO) has been noted.[3]

To facilitate systematic research, a standardized experimental protocol for determining the solubility of this compound is provided below.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol outlines the determination of the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetone, acetonitrile, DMSO, chloroform)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-determined volume of the selected solvent in a glass vial. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a pre-determined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Data Reporting:

-

Calculate the solubility from the concentration of the saturated solution, taking into account any dilution factors.

-

Express the solubility in units such as mg/mL, g/L, or mol/L.

-

Record the data in a structured format as shown in Table 2.

-

Table 2: Template for Recording Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Water | 25 | |||

| Phosphate Buffer (pH 7.4) | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Acetone | 25 | |||

| Acetonitrile | 25 | |||

| DMSO | 25 | |||

| Chloroform | 25 |

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Stability Profile

This compound is generally considered stable under normal conditions. However, for applications in drug development and other fields, a thorough understanding of its stability under various stress conditions is crucial. This involves assessing its degradation in response to factors such as pH, temperature, and light.

Experimental Protocol: Forced Degradation Study

This protocol describes a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Solutions of varying pH (e.g., 0.1 M HCl, phosphate buffers at pH 4, 7, and 9, 0.1 M NaOH)

-

Hydrogen peroxide solution (e.g., 3%)

-

Temperature-controlled ovens or water baths

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

-

pH meter

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

-

Stress Conditions:

-

Acidic and Basic Hydrolysis: Add an aliquot of the stock solution to solutions of 0.1 M HCl and 0.1 M NaOH. Store samples at room temperature and an elevated temperature (e.g., 60 °C).

-

Neutral Hydrolysis: Add an aliquot of the stock solution to a pH 7 buffer and store under the same temperature conditions.

-

Oxidative Degradation: Add an aliquot of the stock solution to a hydrogen peroxide solution and store at room temperature.

-

Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 60 °C).

-

Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines.

-

-

Time Points:

-

Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The exact timing may need to be adjusted based on the observed rate of degradation.

-

-

Sample Analysis:

-

At each time point, neutralize the acidic and basic samples if necessary.

-

Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products. A PDA detector is useful for assessing peak purity.

-

-

Data Analysis:

-

Calculate the percentage of the remaining this compound at each time point.

-

Identify and quantify any major degradation products.

-

Summarize the findings in a table, as shown in Table 3.

-

Table 3: Template for Recording Forced Degradation Stability Data

| Stress Condition | Time (hours) | % Parent Compound Remaining | Number of Degradants | Observations (e.g., color change) |

| 0.1 M HCl (60 °C) | 0 | 100 | 0 | |

| 8 | ||||

| 24 | ||||

| 0.1 M NaOH (60 °C) | 0 | 100 | 0 | |

| 8 | ||||

| 24 | ||||

| 3% H₂O₂ (RT) | 0 | 100 | 0 | |

| 8 | ||||

| 24 | ||||

| Thermal (60 °C, solid) | 0 | 100 | 0 | |

| 24 | ||||

| 48 | ||||

| Photostability | 0 | 100 | 0 | |

| 24 | ||||

| 48 |

Logical Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for conducting a forced degradation study.

Conclusion

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. While a comprehensive public dataset of its physicochemical properties is not currently available, the detailed experimental protocols and logical workflows presented herein equip researchers with the necessary tools to generate high-quality, reliable data. A thorough understanding of the solubility and stability of this important molecule is paramount for its effective application in drug discovery, agrochemical development, and materials science.

References

The Versatile Thiadiazole Scaffold: A Deep Dive into its Mechanisms of Action in Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiadiazole core, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse biological activities, making thiadiazole derivatives promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of thiadiazole derivatives in various biological systems, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. Detailed experimental protocols for key assays and visual representations of relevant signaling pathways are included to facilitate further research and drug development efforts.

Anticancer Mechanisms of Thiadiazole Derivatives

Thiadiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways involved in tumor growth and survival. The primary modes of action include the inhibition of cell proliferation, induction of programmed cell death (apoptosis), and cell cycle arrest.

Inhibition of Cell Proliferation and Viability

A fundamental approach to assess the anticancer potential of thiadiazole derivatives is to measure their ability to inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.

Quantitative Data: Anticancer Activity of Thiadiazole Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | Cytotoxic | [1] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | Cytotoxic | [1] |

| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 3) | C6 (Glioma) | - | Akt Inhibition (92.36% inhibition) | [2] |

| N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 8) | C6 (Glioma) | - | Akt Inhibition (86.52% inhibition) | [2] |

| Compound 7d ([3][4][5]triazolo[3,4-b][3][5][6]thiadiazole derivative) | MKN45 (Gastric) | 0.088 | c-Met Kinase Inhibition | [6] |

| Compound 7b (thiadiazole-based derivative) | MCF-7 (Breast) | 6.13 | VEGFR-2 Inhibition | [4] |

| Compound 4f (amino-benzothiazole derivative) | HepG-2 (Liver) | 5.05 | BRAF/VEGFR-2 Inhibition | [5] |

| Compound 13b (thiadiazole-based derivative) | HCT-116 (Colon) | 3.98 | VEGFR-2 Inhibition | [7] |

| Compound 6b (1,2,4-Thiadiazole derivative) | MCF-7 (Breast) | 0.66 | Histone Deacetylase (HDAC) Inhibition | [8] |

| Compound 4j (2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivative) | - | 0.015 | HDAC1 Inhibition | [9] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps to determine the cytotoxic effects of thiadiazole derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Thiadiazole derivatives (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining cell viability.

Induction of Apoptosis

Many thiadiazole derivatives trigger apoptosis, a form of programmed cell death, in cancer cells. This is a desirable characteristic for an anticancer agent as it eliminates cancer cells in a controlled manner. The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to detect and quantify apoptosis.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This protocol describes the use of flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line

-

Thiadiazole derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the thiadiazole derivatives at their predetermined IC50 concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Signaling Pathway: Induction of Apoptosis by Thiadiazole Derivatives

Caption: Simplified signaling pathway of apoptosis induction.

Cell Cycle Arrest

Thiadiazole derivatives can also halt the progression of the cell cycle at specific checkpoints, such as G1/S or G2/M, preventing cancer cells from dividing and proliferating. This is often analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide.

Experimental Protocol: Cell Cycle Analysis

Materials:

-

Cancer cell line

-

Thiadiazole derivatives

-

PBS

-

Ethanol (70%, ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with thiadiazole derivatives as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Antimicrobial Mechanisms of Thiadiazole Derivatives

Thiadiazole-based compounds have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Inhibition of Microbial Growth

The primary method for evaluating the antimicrobial efficacy of thiadiazole derivatives is by determining their Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antimicrobial Activity of Thiadiazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 7 (Thiadiazole derivative) | Klebsiella pneumoniae | 75 | [3] |

| Compound 7 (Thiadiazole derivative) | Bacillus subtilis | 75 | [3] |

| Compound 7 (Thiadiazole derivative) | Pseudomonas aeruginosa | 100 | [3] |

| Compound 7 (Thiadiazole derivative) | Staphylococcus aureus | 125 | [3] |

| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Escherichia coli | 800 | [10] |

| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Bacillus cereus | 800 | [10] |

| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Staphylococcus epidermidis | 800 | [10] |

| Compound 8j (benzo[d]imidazole derivative) | Pseudomonas aeruginosa | 12.5 | [11] |

| Compound 8e (benzo[d]imidazole derivative) | Staphylococcus aureus | 12.5 | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method to determine the MIC of thiadiazole derivatives against bacteria.

Materials:

-

Bacterial strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Thiadiazole derivatives

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial two-fold dilutions of the thiadiazole derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Mechanisms of Thiadiazole Derivatives

Thiadiazole derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a classic and reliable method to assess the in vivo anti-inflammatory activity of novel compounds.

Quantitative Data: Anti-inflammatory Activity of Thiadiazole Derivatives

| Compound/Derivative | Model | Dose | Inhibition of Edema (%) | Time Point | Reference |

| Imidazo[2,1-b][3][5][6]thiadiazole derivative 5c | Carrageenan-induced rat paw edema | - | Better than diclofenac | - | [12] |

| 1,3,4-Thiadiazole derivative 3c | Carrageenan-induced rat paw edema | - | 77.27 | 3 h | [13] |

| 1,3,4-Thiadiazole derivative 3c | Carrageenan-induced rat paw edema | - | 81.00 | 5 h | [13] |

| 1,3,4-Thiadiazole derivative 3d | Carrageenan-induced rat paw edema | - | 75.89 | 3 h | [13] |

| 1,3,4-Thiadiazole derivative 3d | Carrageenan-induced rat paw edema | - | 80.55 | 5 h | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema

Materials:

-

Rats or mice

-

Thiadiazole derivatives

-

Carrageenan solution (1% in saline)

-

Plethysmometer

-

Reference anti-inflammatory drug (e.g., indomethacin, diclofenac)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the thiadiazole derivatives orally or intraperitoneally to the test groups. The control group receives the vehicle, and the standard group receives the reference drug.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

Enzyme Inhibition by Thiadiazole Derivatives

A significant aspect of the biological activity of thiadiazole derivatives is their ability to inhibit various enzymes that are crucial in disease pathogenesis.

Carbonic Anhydrase Inhibition

Certain thiadiazole sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes, including glaucoma and cancer.

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound/Derivative | Isozyme | Ki (nM) | Reference |

| 5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol | hCA I | 97 | [14] |

| 5-amino-1,3,4-thiadiazole-2-thiol | hCA II | 7900 | [14] |

| 5-amino-1,3,4-thiadiazole-2-thiol | hCA IX | 9300 | [14] |

Kinase Inhibition

Thiadiazole derivatives have been shown to inhibit several protein kinases that are key players in cancer cell signaling pathways, including Akt, c-Met, and VEGFR-2.

Quantitative Data: Kinase Inhibition

| Compound/Derivative | Kinase Target | IC50/Ki | Reference |

| Compound 7d | c-Met | 2.02 nM (IC50) | [6] |

| Compound 21 | c-Met | 25 nM (Ki) | [15] |

| Compound 7b | VEGFR-2 | 40.65 nM (IC50) | [4] |

| Compound 4f | VEGFR-2 | 71 nM (IC50) | [5] |

| Compound 13b | VEGFR-2 | 41.51 nM (IC50) | [7] |

| Compound 3 | Akt | 92.36% inhibition | [2] |

Signaling Pathway: Inhibition of the PI3K/Akt Pathway

Caption: Inhibition of the PI3K/Akt signaling pathway.

Tubulin Polymerization Inhibition

Some thiadiazole derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Data: Tubulin Polymerization Inhibition

| Compound/Derivative | IC50 (µM) | Reference |

| Thiazole-naphthalene hybrid VI | 3.3 | [16] |

| Thiazole-hydrazone-indole conjugate VII | 1.68 | [16] |

| 2,4-disubstituted thiazole VIII | 2.00 | [16] |

Conclusion

The thiadiazole scaffold represents a remarkably versatile platform for the design and development of new therapeutic agents with a wide range of biological activities. The mechanisms of action of thiadiazole derivatives are diverse, encompassing the modulation of fundamental cellular processes such as cell proliferation, apoptosis, inflammation, and enzymatic activity. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of thiadiazole-based compounds for the treatment of various diseases. The visual representations of key signaling pathways and experimental workflows further aim to enhance the understanding of these complex biological interactions. As research in this area continues to evolve, the multifaceted nature of the thiadiazole nucleus promises to yield even more innovative and effective therapeutic strategies in the future.

References

- 1. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. turkjps.org [turkjps.org]

- 3. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 9. Discovery of 2,5-diphenyl-1,3,4-thiadiazole derivatives as HDAC inhibitors with DNA binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjid.com.ro [rjid.com.ro]

- 11. mdpi.com [mdpi.com]

- 12. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

potential applications of 5-Methylthio-1,3,4-thiadiazole-2-thiol in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole ring system is a prominent scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its derivatives, 5-Methylthio-1,3,4-thiadiazole-2-thiol stands out as a key building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, focusing on its role as a precursor to potent anticancer, antimicrobial, and enzyme-inhibiting compounds.

Synthesis and Chemical Properties

This compound is a yellow or white to off-white solid with a melting point of 136-140 °C. Its molecular formula is C₃H₄N₂S₃, and it has a molecular weight of 164.28 g/mol . The presence of a reactive thiol group and a methylthio substituent makes it an attractive starting material for further chemical modifications.

General Synthesis Route

The synthesis of the 1,3,4-thiadiazole core, from which this compound is derived, often involves the cyclization of thiosemicarbazide derivatives with carbon disulfide in an alkaline medium. A general synthetic protocol is outlined below.

Experimental Protocols

Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol (A Precursor)

A common precursor for many substituted 1,3,4-thiadiazoles is 5-amino-1,3,4-thiadiazole-2-thiol. A typical synthesis involves the following steps:

-

Reaction Setup: A mixture of thiosemicarbazide and an equimolar amount of potassium hydroxide is dissolved in ethanol in a round-bottom flask.

-

Addition of Carbon Disulfide: Carbon disulfide is added to the solution.

-

Reflux: The reaction mixture is heated under reflux for an extended period (e.g., 24 hours).

-

Acidification: After cooling, the solution is concentrated, and the product is precipitated by careful acidification with an acid like hydrochloric acid.

-

Purification: The resulting pale-yellow precipitate is filtered, washed, and can be further purified by recrystallization.

The 5-amino group can then be further modified to introduce other functionalities, or the core ring can be synthesized with different starting materials to yield the desired 5-substituent directly. The synthesis of this compound can be achieved through variations of this fundamental reaction, for instance, by using a methyl-substituted thiosemicarbazide derivative.

Potential Medicinal Applications

While specific biological data for this compound is limited in publicly available literature, the extensive research on its derivatives highlights the immense potential of this scaffold in drug discovery.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, and the induction of programmed cell death (apoptosis).

Key Signaling Pathways Targeted by 1,3,4-Thiadiazole Derivatives:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Many 1,3,4-thiadiazole derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and Akt, leading to the suppression of tumor growth.[1][2][3][4][5]

-

Apoptosis Induction: These compounds can trigger apoptosis through the activation of caspases, a family of proteases that execute programmed cell death.[6][7]

Quantitative Data for Anticancer Activity of 1,3,4-Thiadiazole Derivatives:

| Compound Description | Cancer Cell Line | IC₅₀ (µM) |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b)[8] | HepG-2 (Liver) | 4.37 ± 0.7 |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b)[8] | A-549 (Lung) | 8.03 ± 0.5 |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole[9] | MCF-7 (Breast) | 49.6 |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole[9] | MDA-MB-231 (Breast) | 53.4 |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide[7] | K562 (Leukemia) | - (Inhibited Abl kinase with IC₅₀ of 7.4 µM) |

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi.

Quantitative Data for Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives:

| Compound Description | Microorganism | MIC (µg/mL) |

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivative (3h)[4] | S. aureus | 0.5 |

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivative (3h)[4] | S. epidermidis | 0.03 |

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivative (3h)[4] | B. subtilis | 0.5 |

| N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivative (4f)[4] | S. epidermidis | 0.03 |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. Sulfonamide derivatives of 1,3,4-thiadiazole are well-known CA inhibitors.[10][11][12] The mechanism of inhibition involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme.

Quantitative Data for Carbonic Anhydrase Inhibition by 1,3,4-Thiadiazole Derivatives:

| Compound Description | Isozyme | Kᵢ (nM) |

| 5-Amino-1,3,4-thiadiazole-2-thiol derivative[13] | hCA I | 97 |

| Sulfonamide-based thiadiazole derivative (4f)[10] | Carbonic Anhydrase | - (Lowest IC₅₀ value in the series) |

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined.[1][11][14][15]

In Vitro Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[2][3][6][16]

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry. While direct biological data on the core molecule is emerging, the extensive research on its derivatives unequivocally demonstrates its potential as a starting point for the development of potent therapeutic agents. The demonstrated anticancer, antimicrobial, and enzyme-inhibiting activities of its analogues, coupled with established synthetic routes, make this compound a highly promising platform for future drug discovery and development efforts. Further investigation into the specific biological profile of the parent compound and the continued exploration of its derivatives are warranted to unlock its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. "1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico st" by DHARMVIR SINGH, PANKAJ KUMAR et al. [journals.tubitak.gov.tr]

- 3. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "Retraction:Synthesis - University of Nottingham Ningbo China [research.nottingham.edu.cn]

- 12. mdpi.com [mdpi.com]

- 13. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bepls.com [bepls.com]

- 15. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Fungicidal and Herbicidal Properties of 5-Methylthio-1,3,4-thiadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylthio-1,3,4-thiadiazole-2-thiol is a heterocyclic compound belonging to the 1,3,4-thiadiazole class, a group of molecules recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the fungicidal and herbicidal properties of this compound and its derivatives. While specific quantitative data for the parent compound is limited in publicly available literature, this guide synthesizes existing data on related 1,3,4-thiadiazole analogs to provide insights into its potential efficacy and mechanisms of action. Detailed experimental protocols for synthesis and biological evaluation are presented to facilitate further research and development of this promising scaffold in agrochemical and pharmaceutical applications.

Introduction

The 1,3,4-thiadiazole ring is a versatile pharmacophore that has been extensively studied for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In the agrochemical sector, derivatives of 1,3,4-thiadiazole have demonstrated significant potential as both fungicides and herbicides. This compound, characterized by a methylthio group at the 5-position and a thiol group at the 2-position of the thiadiazole ring, is a key intermediate and a potentially active molecule in its own right. This guide aims to consolidate the current understanding of its fungicidal and herbicidal activities, providing a foundation for future research and development.

Synthesis

A common route for the synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols involves the cyclization of dithiocarbazates. One plausible pathway to this compound is through the reaction of a methyl dithiocarbazate derivative with carbon disulfide in an alkaline medium, followed by acidification.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar 1,3,4-thiadiazole derivatives.

Materials:

-

Hydrazine hydrate

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Methyl iodide (CH₃I)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Preparation of Potassium Dithiocarbazate: In a flask cooled in an ice bath, dissolve potassium hydroxide in ethanol. To this solution, add hydrazine hydrate dropwise with continuous stirring. After the addition is complete, add carbon disulfide dropwise while maintaining the low temperature. Stir the mixture for 2-3 hours. The potassium dithiocarbazate salt will precipitate.

-

S-methylation: To the suspension of the potassium salt, add methyl iodide dropwise and continue stirring at room temperature overnight.

-

Cyclization: The resulting mixture is then refluxed for 3-4 hours to induce cyclization.

-

Isolation and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product. The precipitate is filtered, washed with water, and then with cold diethyl ether. The crude product can be recrystallized from a suitable solvent like ethanol to yield pure this compound.

Fungicidal Properties

Derivatives of 1,3,4-thiadiazole are known to exhibit a broad spectrum of antifungal activity. The fungicidal action is often attributed to the presence of the toxophoric N-C-S moiety.

Mechanism of Action

The precise mechanism of action for this compound is not extensively documented. However, studies on related 1,3,4-thiadiazole derivatives suggest two primary modes of action against fungi:

-

Inhibition of Ergosterol Biosynthesis: Similar to azole fungicides, some 1,3,4-thiadiazoles are proposed to inhibit the enzyme lanosterol 14α-demethylase, which is a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Disruption of ergosterol production leads to impaired membrane integrity and ultimately cell death.

-

Disruption of Cell Wall Biogenesis: Another proposed mechanism involves the interference with the synthesis of key cell wall components like chitin and β-(1,3)-glucan. This leads to a weakened cell wall that is unable to withstand osmotic stress, resulting in cell lysis.

Caption: Proposed fungicidal mechanisms of action for 1,3,4-thiadiazole derivatives.

Quantitative Data